molecular formula C14H24O2 B12735591 9-Tetradecen-5-olide, (9Z)- CAS No. 934298-76-7

9-Tetradecen-5-olide, (9Z)-

Cat. No.: B12735591
CAS No.: 934298-76-7
M. Wt: 224.34 g/mol
InChI Key: JAJFALMXCYETOU-WAYWQWQTSA-N
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Description

9-Tetradecen-5-olide, (9Z)- is a 14-membered macrocyclic lactone with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol . Its structure features a Z-configured double bond at the 9th position and a lactone ring formed via esterification of a hydroxy acid. The compound is registered under CAS number 934298-76-7 and is also referred to by synonyms such as Δ9-isoambrettolic acid lactone and UNII-SUW5A9E8UM .

Properties

CAS No.

934298-76-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

6-[(Z)-non-4-enyl]oxan-2-one

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3/b6-5-

InChI Key

JAJFALMXCYETOU-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCC1CCCC(=O)O1

Canonical SMILES

CCCCC=CCCCC1CCCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Tetradecen-5-olide, (9Z)- typically involves the dehydration and cyclization of 5-hydroxy-9Z-tetradecenic acid . This process can be carried out under specific reaction conditions to ensure the formation of the desired Z-configuration. The reaction conditions often include the use of dehydrating agents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 9-Tetradecen-5-olide, (9Z)- may involve more scalable methods, such as continuous flow processes or batch reactors. These methods ensure consistent quality and yield of the compound. The industrial production also focuses on optimizing the reaction conditions to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-Tetradecen-5-olide, (9Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

9-Tetradecen-5-olide serves as a valuable building block in organic synthesis. Its unique lactone structure allows it to act as an intermediate in the production of more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Research has indicated that 9-Tetradecen-5-olide may exhibit various biological activities:

  • Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. It may serve as a model compound for studying lactone chemistry and its interactions with biological systems .
  • Insect Communication: The compound has been identified as a volatile component in certain insect species, playing a role in pheromone signaling. For example, it has been studied in termites where it is linked to reproductive behaviors .

Industrial Applications

The compound is utilized extensively in the fragrance and flavor industry due to its pleasant aroma profile:

  • Fragrance Production: Employed in perfumes and scented products, where it contributes to floral and fruity notes. Its stability under various conditions makes it suitable for long-lasting formulations .
  • Flavoring Agents: Used in food products to enhance flavor profiles, particularly in natural flavoring applications.

Case Studies

Study Focus Findings
Study on Insect PheromonesInvestigated the role of 9-Tetradecen-5-olide in termite communicationIdentified as a key volatile compound influencing reproductive signaling among termite queens .
Pharmacological ResearchEvaluated the compound's therapeutic potentialShowed promise in anti-inflammatory assays; further studies needed for clinical applications.
Fragrance Stability TestingAssessed the stability of fragrance compositions containing 9-Tetradecen-5-olideDemonstrated excellent stability over time under various storage conditions .

Mechanism of Action

The mechanism of action of 9-Tetradecen-5-olide, (9Z)- involves its interaction with specific molecular targets and pathways. The lactone ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-Tetradecen-5-olide, (9Z)- with structurally or functionally related compounds, focusing on molecular features, applications, and biological activities:

Compound Structure/Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Activities CAS Number References
9-Tetradecen-5-olide, (9Z)- Macrocyclic lactone, Z-9 double bond C₁₄H₂₄O₂ 224.34 Potential fragrance/pheromone use 934298-76-7
Ambrettolide 17-membered macrocyclic lactone C₁₆H₂₈O₂ 252.39 Fragrance industry (musky odor) 7779-50-2
Oleamide (9-Octadecenamide) Unsaturated amide, Z-9 double bond C₁₈H₃₅NO 281.48 Polymer additive, sleep-inducing lipid 301-02-0
(9Z)-Tetradecen-1-ol Unsaturated alcohol, Z-9 double bond C₁₄H₂₈O 212.37 Sex pheromone component in insects Not specified
(9Z)-Tetradecenyl Acetate Unsaturated ester, Z-9 double bond C₁₆H₃₀O₂ 254.41 Pheromone synergist in Hypsipyla grandella Not specified
Myristoleic Acid Unsaturated fatty acid, Z-9 double bond C₁₄H₂₆O₂ 226.36 Metabolic intermediate, plant seed oils 544-64-9

Key Observations:

Structural Differences :

  • 9-Tetradecen-5-olide is distinguished by its lactone ring , whereas (9Z)-Tetradecen-1-ol and its acetate derivative are linear alcohols/esters. Oleamide contains an amide group , and Myristoleic acid is a carboxylic acid .
  • Ring Size : Ambrettolide has a larger 17-membered lactone ring compared to the 14-membered ring in 9-Tetradecen-5-olide, which affects volatility and odor profiles .

Biological and Industrial Roles: Pheromones: The (9Z)-Tetradecen-1-ol and acetate are critical in insect communication, specifically in attracting Hypsipyla grandella males . In contrast, 9-Tetradecen-5-olide’s role in pheromones remains speculative but plausible due to structural similarities. Polymer Industry: Oleamide’s role as a slip agent in plastics highlights how functional groups (amide vs. lactone) dictate industrial utility .

Synthesis and Natural Occurrence: 9-Tetradecen-5-olide may be synthesized via intramolecular esterification of myristoleic acid derivatives, similar to Ambrettolide’s production from ambrettolic acid .

Research Findings and Data

  • Pheromone Activity : Field trials demonstrated that blends containing (9Z)-Tetradecen-1-ol and its acetate significantly enhanced male moth attraction in Hypsipyla grandella, suggesting that subtle structural changes (e.g., ester vs. lactone) drastically alter bioactivity .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the enthalpy of vaporization (ΔvapH) of 9-Tetradecen-5-olide, (9Z)-, and how can data accuracy be ensured?

  • Methodological Answer : Gas chromatography (GC) is a validated method for measuring ΔvapH, as demonstrated for structurally similar compounds like acetates and pheromones. Key steps include:

  • Calibrating the GC system using reference standards.
  • Conducting measurements across a temperature range (e.g., 303–398 K) to account for thermal stability .
  • Validating results against multiple studies to identify systematic errors. For example, ΔvapH values for analogous compounds vary by ±1 kJ/mol depending on temperature intervals and purity .
    • Data Table :
ΔvapH (kJ/mol)Temperature Range (K)MethodReference
89.1353–398GCKoutek et al., 1997
90.0303–317GCOlsson et al., 1983

Q. What protocols are established for synthesizing 9-Tetradecen-5-olide, (9Z)- in laboratory settings?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous lactones (e.g., 9(Z)-octadecenamide) are synthesized via:

  • Step 1 : Olefin metathesis or esterification to introduce the (9Z)-configuration.
  • Step 2 : Cyclization using acid catalysts (e.g., p-toluenesulfonic acid) to form the lactone ring.
  • Purification : Employ reverse-phase HPLC or preparative liquid chromatography (MPLC) to isolate the product .
  • Characterization : Confirm stereochemistry via 13C^{13}\text{C} NMR and FTIR, and validate purity using high-resolution mass spectrometry (HREIMS) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in thermodynamic data (e.g., ΔvapH°) reported for 9-Tetradecen-5-olide, (9Z)- across studies?

  • Methodological Answer :

  • Source Validation : Cross-check data against authoritative databases like NIST Chemistry WebBook, which curates peer-reviewed values .
  • Experimental Replication : Reproduce measurements using identical conditions (e.g., temperature range, GC column type) to isolate methodological variables.
  • Error Analysis : Compare purity levels of samples (e.g., >96% by GC) and instrument calibration protocols. For example, ΔvapH differences of ~1 kJ/mol in similar compounds arise from minor impurities or temperature calibration drift .

Q. What advanced spectroscopic techniques are critical for confirming the stereochemical integrity of 9-Tetradecen-5-olide, (9Z)- during synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} NMR to identify olefinic proton coupling constants (J9,101012HzJ_{9,10} \approx 10–12 \, \text{Hz} for cis-configuration).
  • Fourier Transform Infrared (FTIR) : Detect lactone carbonyl stretches (~1740 cm1^{-1}) and cis double bond absorption (~720 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HREIMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy to rule out isobaric impurities .

Q. How can computational tools enhance the interpretation of 9-Tetradecen-5-olide, (9Z)-'s reactivity in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for hydrolysis or oxidation .
  • Database Integration : Use lipid classification tools (e.g., LIPID MAPS) to compare structural analogs and infer metabolic pathways .

Data Presentation and Critical Analysis

Q. What statistical approaches are recommended for analyzing experimental data on 9-Tetradecen-5-olide, (9Z)-'s physicochemical properties?

  • Methodological Answer :

  • Regression Analysis : Fit ΔvapH vs. temperature data to the Clausius-Clapeyron equation to derive thermodynamic consistency.
  • Error Propagation : Calculate uncertainties in GC-measured ΔvapH using standard deviations from triplicate runs .
  • Visualization : Use box plots or scatter plots to highlight outliers in replicate studies, as seen in pheromone vapor pressure analyses .

Q. How can researchers design experiments to investigate the compound's stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC.
  • Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes under controlled light exposure .
  • Data Cross-Validation : Compare results with safety data sheets (SDS) of structurally similar compounds (e.g., esters or lactones) for storage recommendations .

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